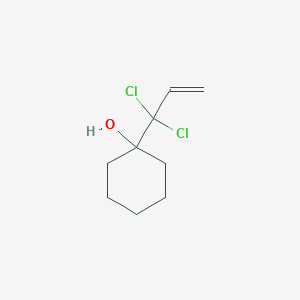
1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C₉H₁₄Cl₂O It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a 1,1-dichloroprop-2-en-1-yl group
Vorbereitungsmethoden
The synthesis of 1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 1,1-dichloropropene in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include a solvent like ethanol and a temperature range of 50-70°C. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.
Analyse Chemischer Reaktionen
1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of enzymes or receptors involved in various biochemical pathways. The presence of the dichloropropene group can enhance its reactivity and binding affinity, leading to significant biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dichloroprop-2-en-1-yl)cyclohexan-1-ol can be compared with similar compounds such as:
Cyclohexanol: The parent compound, which lacks the dichloropropene group and has different chemical properties and reactivity.
1,1-Dichloroprop-2-en-1-yl derivatives: Compounds with similar substituents but different core structures, which may exhibit varying biological and chemical activities.
Other substituted cyclohexanols: Compounds with different substituents on the cyclohexane ring, which can provide insights into the structure-activity relationship and the impact of different functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
53076-00-9 |
|---|---|
Molekularformel |
C9H14Cl2O |
Molekulargewicht |
209.11 g/mol |
IUPAC-Name |
1-(1,1-dichloroprop-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H14Cl2O/c1-2-9(10,11)8(12)6-4-3-5-7-8/h2,12H,1,3-7H2 |
InChI-Schlüssel |
NTUZYXMLWSQFFU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1(CCCCC1)O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


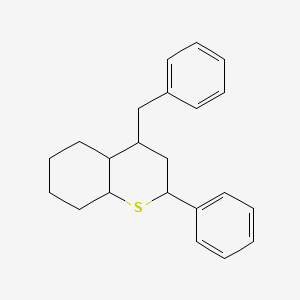
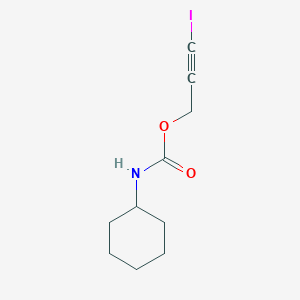
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
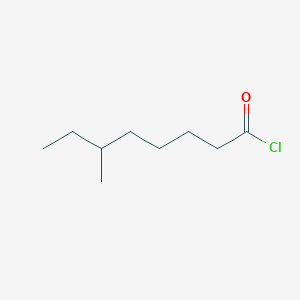

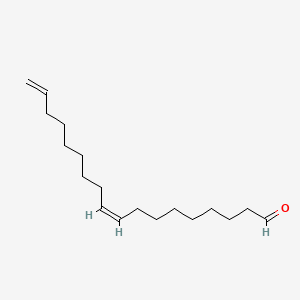
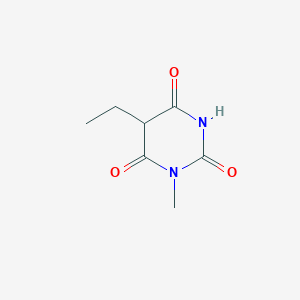

![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)
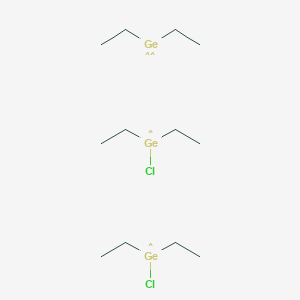
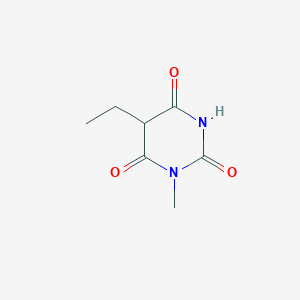
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)
